![molecular formula C12H10Cl2N4O2 B2618022 3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid CAS No. 1792203-15-6](/img/structure/B2618022.png)
3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and InChI code. The IUPAC name is 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid . The InChI code is 1S/C12H10Cl2N4O2/c13-7-3-1-6(2-4-7)5-16-11-9(14)17-8(12(19)20)10(15)18-11/h1-4H,5H2,(H,19,20)(H3,15,16,18) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure. This compound, for example, contains polar groups (amino and carboxylic acid), which would make it polar and potentially soluble in polar solvents. It also contains aromatic rings, which could contribute to its stability .Scientific Research Applications
- Anticancer Agents : Researchers explore its potential as an anticancer drug due to its structural resemblance to existing chemotherapeutic agents. The compound’s interactions with cellular targets and its impact on tumor growth are actively investigated .
- Anti-Inflammatory Properties : The carboxylic acid moiety suggests anti-inflammatory activity. Scientists study its effects on inflammatory pathways and potential therapeutic applications .
- Antibacterial and Antifungal Activity : Investigations focus on its ability to inhibit bacterial and fungal growth. The compound’s mechanism of action and specificity against pathogens are areas of interest .
- Functional Materials : Researchers explore its incorporation into functional materials, such as thin films, nanoparticles, and coatings. The compound’s unique structure may impart desirable properties like conductivity, luminescence, or catalytic activity .
- Drug Delivery Systems : Its solubility and stability make it a candidate for drug delivery carriers. Scientists investigate its use in targeted therapies, controlled release, and bioavailability enhancement .
- Pesticides and Herbicides : The compound’s chlorinated pyrazine core suggests potential as an agrochemical. Studies examine its efficacy against pests, weeds, and plant diseases .
- Plant Growth Regulators : Researchers explore its impact on plant growth, stress tolerance, and yield enhancement. It may serve as a growth-promoting agent or stress protectant .
- Sensor Platforms : Scientists develop biosensors and chemical sensors based on its interaction with specific analytes. These sensors find applications in environmental monitoring, food safety, and clinical diagnostics .
- Benzylic Position Reactions : The compound’s benzylic position is amenable to various transformations. For instance, it can undergo halogenation reactions, leading to novel derivatives with diverse properties .
- Lipophilicity Prediction : Researchers use computational tools to predict its lipophilicity, a crucial property affecting cell membrane permeability and drug absorption. Accurate predictions aid drug design and optimization .
Medicinal Chemistry and Drug Development
Material Science and Nanotechnology
Agricultural Applications
Analytical Chemistry and Biosensors
Organic Synthesis and Chemical Reactions
Computational Chemistry and Predictive Modeling
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. Its mechanism of action would depend on its intended use, which could vary widely given that it’s a pyrazine-based compound.
Safety and Hazards
properties
IUPAC Name |
3-amino-6-chloro-5-[(4-chlorophenyl)methylamino]pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2/c13-7-3-1-6(2-4-7)5-16-11-9(14)17-8(12(19)20)10(15)18-11/h1-4H,5H2,(H,19,20)(H3,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZPRVJDMTUWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=C(N=C2Cl)C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.